(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione
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Description
(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione is a useful research compound. Its molecular formula is C15H15NO6 and its molecular weight is 305.286. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characteristics
A study by Ivanovsky et al. (2007) discusses the synthesis of novel squaric acid derivatives, including unsymmetrically substituted 3,4‐diamino‐3‐cyclobutene‐1,2‐diones and 3‐amino‐4‐hydroxy‐3‐cyclobutene‐1,2‐diones. These compounds, synthesized through the interaction of diethyl squarate with various nucleophiles, exhibit significant bioactivity potential, marking them as valuable for biomedical screening (Ivanovsky et al., 2007).
Furthermore, Prohens et al. (2016, 2017) explored the structural aspects of squaric acid derivatives, emphasizing the importance of weak intermolecular interactions in their crystalline forms. These studies underscore the intricacies of ion-pair and hydrogen-bonding interactions, along with π–π stacking and anion–π contacts, crucial for their supramolecular assembly in the solid state (Prohens et al., 2016) (Prohens et al., 2017).
Medicinal Chemistry and Bioactive Applications
A notable study by Lu et al. (2017) delves into the use of squaric acid and its derivatives, including 3-Amino-4-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino-cyclobut-3-ene-1,2-dione, in medicinal chemistry. The research highlights its potential as non-classical bioisosteric replacements for various functional groups, opening avenues for applications in antitumor and antiviral treatments (Lu et al., 2017).
Pharmacophore Development and Enzyme Inhibition
Li et al. (2009) conducted structure-activity relationship (SAR) studies on analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, highlighting the shift in ethoxy substitution and its impact on cell proliferation and apoptosis. This research offers insights into developing ERK1/2 substrate-specific inhibitors, showcasing the compound's relevance in pharmaceutical research (Li et al., 2009).
properties
IUPAC Name |
(2S)-2-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-2-22-14-11(12(18)13(14)19)16-10(15(20)21)7-8-3-5-9(17)6-4-8/h3-6,10,16-17H,2,7H2,1H3,(H,20,21)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKXSKLHMMIZDV-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=O)C1=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.